(3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 851803-47-9
VCID: VC4872067
InChI: InChI=1S/C18H16F2N2OS/c1-12-3-2-4-13(9-12)11-24-18-21-7-8-22(18)17(23)14-5-6-15(19)16(20)10-14/h2-6,9-10H,7-8,11H2,1H3
SMILES: CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)F)F
Molecular Formula: C18H16F2N2OS
Molecular Weight: 346.4

(3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

CAS No.: 851803-47-9

Cat. No.: VC4872067

Molecular Formula: C18H16F2N2OS

Molecular Weight: 346.4

* For research use only. Not for human or veterinary use.

(3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone - 851803-47-9

Specification

CAS No. 851803-47-9
Molecular Formula C18H16F2N2OS
Molecular Weight 346.4
IUPAC Name (3,4-difluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Standard InChI InChI=1S/C18H16F2N2OS/c1-12-3-2-4-13(9-12)11-24-18-21-7-8-22(18)17(23)14-5-6-15(19)16(20)10-14/h2-6,9-10H,7-8,11H2,1H3
Standard InChI Key OYAXPEQEBSZQEJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)F)F

Introduction

(3,4-Difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic compound featuring a difluorophenyl group, a methylbenzylthio group, and an imidazole ring. This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and materials science.

Chemical Formula and Molecular Weight

  • Molecular Formula: C18H16F2N2OS

  • Molecular Weight: 346.4 g/mol

Synonyms and Identifiers

  • PubChem CID: 5187816

  • InChI: InChI=1S/C18H16F2N2OS/c1-12-2-4-13(5-3-12)11-24-18-21-8-9-22(18)17(23)14-6-7-15(19)16(20)10-14/h2-7,10H,8-9,11H2,1H3

  • InChIKey: MXBAJGXIQQGTBG-UHFFFAOYSA-N

Synthesis and Preparation Methods

The synthesis of (3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves multi-step organic reactions. A general approach includes:

  • Formation of the Imidazole Ring: This typically involves the cyclization of a diamine with a carbonyl compound.

  • Introduction of the Difluorophenyl Group: This can be achieved through a substitution reaction using a difluorinated aromatic compound.

  • Attachment of the Methylbenzylthio Group: This involves a thiolation reaction where a thiol group is introduced to the imidazole ring.

Biological Activity and Applications

While specific biological activities of (3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone are not detailed in available literature, compounds with similar structures often exhibit potential as enzyme inhibitors or receptor modulators. Their applications can range from pharmaceuticals to materials science, depending on their properties.

Comparison with Similar Compounds

CompoundStructure FeaturesPotential Applications
(4-Bromophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanoneBromophenyl, methylbenzylthio, imidazolePharmaceutical research
(3,4-Difluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanoneDifluorophenyl, methylbenzylthio, imidazolePotential enzyme inhibitors
4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-4-methoxy-3,4,5,6-tetrahydro-2H-pyranFluorophenyl, imidazole, pyran5-Lipoxygenase inhibitors

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